Elevated Computed Lipophilicity (XLogP3) of (1-((2-Methylthiazol-4-yl)methyl)cyclopropyl)methanamine Compared to the Des-Methyl Thiazole Analog
The target compound exhibits an XLogP3 value of 1.3, which is 0.4 log units higher than the des-methyl analog {1-[(1,3-thiazol-4-yl)methyl]cyclopropyl}methanamine (XLogP3 = 0.9). This difference arises solely from the 2-methyl substituent on the thiazole ring. [1][2] In drug discovery, a ΔlogP of 0.4 units can correspond to a measurable shift in passive membrane permeability and oral absorption potential, making the two compounds non-substitutable in lead optimization campaigns where lipophilicity is a critical design parameter. [3]
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.3 |
| Comparator Or Baseline | {1-[(1,3-Thiazol-4-yl)methyl]cyclopropyl}methanamine (CAS 1495791-82-6): XLogP3 = 0.9 |
| Quantified Difference | ΔXLogP3 = +0.4 log units (44% relative increase in lipophilicity) |
| Conditions | Computed by XLogP3 3.0 algorithm via PubChem (2021.05.07 release). Identical computational method applied to both compounds. |
Why This Matters
A 0.4 log unit increase in lipophilicity can meaningfully shift a compound's position in property-based drug-likeness filters (e.g., Lipinski Rule of 5, Golden Triangle), directly influencing pharmacokinetic profile and lead prioritization decisions.
- [1] PubChem. (2025). (1-((2-Methylthiazol-4-yl)methyl)cyclopropyl)methanamine. CID 66025968. XLogP3-AA = 1.3. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). {1-[(1,3-Thiazol-4-yl)methyl]cyclopropyl}methanamine. CID 66024420. XLogP3-AA = 0.9. National Center for Biotechnology Information. View Source
- [3] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. DOI: 10.1517/17460441003605098. View Source
